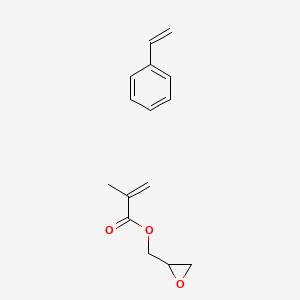

Styrene glycidyl Methacrylate

Description

Properties

CAS No. |

25167-42-4 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C7H10O3/c1-2-8-6-4-3-5-7-8;1-5(2)7(8)10-4-6-3-9-6/h2-7H,1H2;6H,1,3-4H2,2H3 |

InChI Key |

YPNZYYWORCABPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1CO1.C=CC1=CC=CC=C1 |

Related CAS |

124752-62-1 112760-51-7 25167-42-4 701261-28-1 |

Origin of Product |

United States |

Synthetic Methodologies for Styrene Glycidyl Methacrylate Co Polymers

Conventional Free Radical Polymerization (FRP) of Styrene (B11656) Glycidyl (B131873) Methacrylate (B99206)

Conventional free radical polymerization (FRP) is a widely utilized method for synthesizing copolymers of styrene (St) and glycidyl methacrylate (GMA). This approach offers versatility through various techniques, including solution, emulsion, and bulk polymerization, each imparting distinct characteristics to the resulting copolymer. The fundamental mechanism of FRP involves three key stages: initiation, propagation, and termination, which collectively determine the copolymer's final properties such as molecular weight, composition, and architecture. ui.ac.id

Solution Polymerization Techniques

Solution polymerization is a common method for producing Styrene-Glycidyl Methacrylate (St-co-GMA) copolymers in a homogeneous environment. This technique involves dissolving the monomers, styrene and glycidyl methacrylate, along with a radical initiator in a suitable solvent. The choice of solvent is crucial as it affects the solubility of the monomers and the resulting polymer, as well as the polymerization kinetics.

One study detailed the synthesis of poly(St-co-GMA) through free radical solution polymerization using xylene as the solvent and benzoyl peroxide (BPO) as the initiator. The copolymerization was carried out with varying monomer feed compositions at a controlled temperature. This method allows for good control over the heat of polymerization and viscosity of the reaction medium.

Another investigation employed methyl ethyl ketone (MEK) as the solvent for the free radical polymerization of 4-benzoylphenyl methacrylate (BPM) and glycidyl methacrylate, initiated by benzoyl peroxide at 70 ± 1 °C. researchgate.net While this study did not involve styrene, the principles of using an organic solvent and a radical initiator are directly applicable to the St-GMA system.

The following table summarizes representative experimental conditions for the solution polymerization of St-co-GMA.

| Initiator | Solvent | Monomer Ratio (St/GMA) | Temperature (°C) |

| Benzoyl Peroxide (BPO) | Xylene | 70/30 | 80 |

| Benzoyl Peroxide (BPO) | Xylene | 50/50 | 80 |

| Benzoyl Peroxide (BPO) | Xylene | 30/70 | 80 |

Emulsion Polymerization Strategies

Emulsion polymerization is a heterogeneous polymerization technique frequently employed for the synthesis of St-co-GMA, resulting in latex particles. This method typically involves dispersing the monomers in an aqueous phase with the aid of a surfactant (emulsifier) and initiating the polymerization with a water-soluble initiator.

A notable approach is one-step soap-free emulsion polymerization. In this method, raspberry-like poly(styrene-glycidyl methacrylate) [P(S-GMA)] particles were synthesized using potassium persulfate (KPS) as the initiator in water. mdpi.com The morphology of the resulting particles was found to be dependent on the ratio of styrene to glycidyl methacrylate. mdpi.com

Another study focused on the application of St-co-GMA copolymers as a paper-strength additive, where the copolymer was synthesized via emulsion polymerization. researchgate.net In this case, sodium dodecyl sulfate (B86663) (SDS) was used as the emulsifier and sodium persulfate as the initiator. researchgate.net A semicontinuous seed emulsion polymerization process has also been developed for preparing crosslinking carboxylic styrene-acrylate latices, which included glycidyl methacrylate and styrene among the monomers. mdpi.com

The table below presents typical components used in the emulsion polymerization of St-co-GMA.

| Initiator | Emulsifier | Continuous Phase | Monomers |

| Potassium Persulfate (KPS) | None (Soap-free) | Water | Styrene, Glycidyl Methacrylate |

| Sodium Persulfate | Sodium Dodecyl Sulfate (SDS) | Water | Styrene, Glycidyl Methacrylate |

| Ammonium (B1175870) Persulfate (APS) | DNS-86, OP-10 | Water | Styrene, Glycidyl Methacrylate, other acrylates |

Bulk Polymerization Approaches

Bulk polymerization of styrene and glycidyl methacrylate is carried out by polymerizing the monomers in the absence of a solvent. This method is advantageous for producing polymers with high purity. However, controlling the reaction temperature can be challenging due to the exothermic nature of the polymerization and the increase in viscosity.

Conventional free-radical bulk polymerization of St-co-GMA has been performed at elevated temperatures. google.com For instance, a mixture of glycidyl methacrylate and styrene was polymerized over an extended period at temperatures ranging from room temperature (20-30°C) up to 60°C to produce a hard, clear copolymer. google.com

More advanced techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization have also been applied in bulk. A study on the RAFT bulk copolymerization of GMA and styrene was conducted at 103 °C using 1,1′-azobis(cyclohexane carbonitrile) as the initiator and 2-cyano isopropyl dodecyl trithiocarbonate (B1256668) as the RAFT agent. mdpi.com This controlled radical polymerization technique allowed for the synthesis of copolymers with narrow molar mass distributions even at high monomer conversions. mdpi.com Atom transfer radical polymerization (ATRP) has also been used for the bulk copolymerization of styrene and GMA, achieving good control over the polymerization with an ethyl 2-bromo isobutyrate initiator and a copper-based catalyst system. researchgate.netresearchgate.net

The following table summarizes conditions for the bulk polymerization of St-co-GMA.

| Polymerization Method | Initiator | Other Reagents | Temperature (°C) |

| Conventional Free Radical | Not specified (thermal) | None | 20-60 |

| RAFT | 1,1′-Azobis(cyclohexane carbonitrile) | 2-Cyano isopropyl dodecyl trithiocarbonate (RAFT agent) | 103 |

| ATRP | Ethyl 2-bromo isobutyrate | N,N′,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA)/CuBr | Not specified |

Kinetics and Mechanisms of Free Radical Polymerization

The kinetics and mechanism of the free radical copolymerization of styrene and glycidyl methacrylate are complex, influenced by factors such as monomer reactivity ratios, temperature, and the specific polymerization technique employed. ui.ac.id Understanding these aspects is crucial for controlling the copolymer's composition and properties.

Systematic investigations into the free radical copolymerization of GMA and styrene have been conducted using pulsed laser polymerization (PLP) experiments. acs.org These studies have shown that the copolymer composition can be well-described by the terminal model, which assumes that the reactivity of a growing polymer chain is determined solely by the terminal monomer unit. acs.org However, the copolymer-averaged propagation rate coefficient is better represented by the implicit penultimate unit model, which considers the influence of the second-to-last monomer unit. acs.org

The reactivity ratios for the St/GMA system have been estimated from PLP data, with values of rSt = 0.31 and rGMA = 0.51. acs.org These ratios indicate how readily a growing polymer radical adds a monomer of the same species versus the other comonomer. The values suggest that a growing styrene radical prefers to add a GMA monomer, and a growing GMA radical also prefers to add a GMA monomer, but the preference is less pronounced. These reactivity ratios showed no significant variation in the temperature range of 50–140 °C. acs.org

The process of free radical polymerization is initiated by the decomposition of an initiator molecule to form free radicals. acs.org These primary radicals then react with monomer molecules to start the polymer chain. ui.ac.idacs.org In the case of St-co-GMA polymerization, the initiator, such as benzoyl peroxide or potassium persulfate, thermally decomposes to generate radicals.

Chain propagation consists of the sequential addition of monomer units to the growing radical chain. acs.org In the copolymerization of styrene and GMA, there are four possible propagation reactions: a growing styrene radical adding a styrene monomer, a growing styrene radical adding a GMA monomer, a growing GMA radical adding a GMA monomer, and a growing GMA radical adding a styrene monomer. The relative rates of these reactions are governed by the monomer concentrations and the reactivity ratios. Studies have shown that the GMA monomer is more active towards styrene radicals than butyl methacrylate (BMA), a structurally similar monomer. acs.org

In soap-free emulsion polymerization, it has been proposed that GMA, being more water-soluble and reactive than styrene, polymerizes first in the aqueous phase. mdpi.com This initial polymerization forms GMA-rich core particles, with styrene-enriched copolymers forming later in the process. mdpi.com

Termination of the growing polymer chains in free radical polymerization occurs when two radical chains react with each other. There are two primary termination mechanisms: combination and disproportionation. acs.org In combination, two radical chains join to form a single, longer polymer chain. In disproportionation, one radical abstracts a hydrogen atom from another, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end. For the monomers , it has been determined that styrene terminates predominantly via combination, while methacrylate monomers mainly terminate through disproportionation. acs.org

Controlled/Living Radical Polymerization (CRP/LRP) of Styrene Glycidyl Methacrylate

Reversible-deactivation radical polymerization (RDRP), also known as controlled radical polymerization, is crucial for synthesizing copolymers with narrow molar mass distributions and well-defined microstructures. mdpi.com Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization are prominent methods that allow for the synthesis of functional polymers with predetermined molecular weights and low dispersity values. mdpi.com

Atom Transfer Radical Polymerization (ATRP) Systems

ATRP is a robust method for the controlled polymerization of vinyl monomers, including styrene and glycidyl methacrylate. researchgate.netacs.org This technique relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex. acs.org This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgrsc.org

The success of an ATRP system for styrene-GMA copolymerization hinges on the careful selection and optimization of the initiator, catalyst, and ligand. researchgate.netacs.org The choice of initiator, typically an alkyl halide, is critical for efficient initiation. acs.org For the copolymerization of styrene and GMA, initiators like ethyl 2-bromoisobutyrate (EBiB) have proven effective. researchgate.net

For the ATRP of GMA, various ligands have been investigated to optimize the catalytic system. A study comparing tris(2-dimethylaminoethyl)amine (Me6TREN), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and tris(2-pyridylmethyl)amine (B178826) (TPMA) found that the choice of ligand significantly impacts the reaction control. rsc.org In the bulk polymerization of styrene and GMA, the combination of EBiB as the initiator and a CuBr/PMDETA catalyst system has been shown to yield copolymers with low polydispersity and exhibit first-order kinetics. researchgate.net The optimization of these components is crucial for achieving a well-controlled polymerization process. researchgate.netacs.org

A specific catalytic system of Fe(0)/Cu(II)Br2 has been successfully used for the ATRP of GMA at room temperature. rsc.org This system, optimized for ligand structure, solvent mixture, and temperature, demonstrates the controlled character of the polymerization, leading to a linear increase of molecular weight with conversion and very low dispersity (Đ < 1.1). rsc.org

Table 1: Optimization of ATRP Systems for (Styrene)-Glycidyl Methacrylate Polymerization

| Monomer(s) | Initiator | Catalyst System | Ligand | Key Findings | Reference |

| Styrene, Glycidyl Methacrylate | Ethyl 2-bromoisobutyrate (EBiB) | CuBr | N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) | Achieved first-order kinetics and low polydispersity (PDI). | researchgate.net |

| Glycidyl Methacrylate (GMA) | Not specified | Fe(0)/Cu(II)Br2 | Tris(2-dimethylaminoethyl)amine (Me6TREN), PMDETA, Tris(2-pyridylmethyl)amine (TPMA) | Optimized system at room temperature showed excellent control, with dispersity < 1.1. | rsc.org |

| Styrene | (1-bromoethyl) benzene (B151609) (BEB), Ethyl-2-bromopropionate (EBP) | Not specified | N,N'-bis[phenyl(pyrid-2-yl) methylene]ethane-1,2-diamine (BPDA) | Linear first-order kinetic plots were observed. | researchgate.net |

This table is interactive. Users can sort and filter the data.

Kinetic studies are fundamental to understanding and verifying the controlled nature of an ATRP process. A key characteristic of a well-controlled ATRP is a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) and time, indicating a constant concentration of active propagating species. researchgate.netwalisongo.ac.id Furthermore, the number-average molecular weight (Mn) should increase linearly with monomer conversion, and the polydispersity index (PDI or Đ) should remain low, typically below 1.5. researchgate.netwalisongo.ac.id

In the ATRP of styrene and GMA, investigations have confirmed these characteristics. For instance, using an EBiB initiator and a CuBr/PMDETA catalyst, a linear increase in molecular weight versus conversion was observed, along with low PDIs. researchgate.net This demonstrates that the polymerization proceeds in a controlled manner, allowing for the synthesis of copolymers with predictable molecular weights. researchgate.net

The controlled polymerization of GMA via SARA ATRP using a Fe(0)/Cu(II)Br2 catalytic system also exhibited kinetic data confirming the controlled character of the reaction. rsc.org This included a linear increase of molecular weight with conversion and very low dispersity (Đ < 1.1). rsc.org Similarly, studies on the ATRP of styrene have shown that molecular weights increase with conversion, and under optimized conditions, the experimental molecular weights are in good agreement with the theoretical values. researchgate.netresearchgate.net

Table 2: Kinetic and Molecular Weight Data for ATRP of Styrene and Glycidyl Methacrylate

| Polymer System | Key Kinetic Feature | Molecular Weight Evolution | Polydispersity Index (PDI/Đ) | Reference |

| Poly(styrene-co-glycidyl methacrylate) | First-order kinetics | Linear increase with conversion | Low | researchgate.net |

| Poly(glycidyl methacrylate) | First-order kinetics | Linear increase with conversion | < 1.1 | rsc.org |

| Polystyrene | First-order kinetics | Increased with polymerization time | Narrow | researchgate.net |

| Poly(glycidyl methacrylate) | Linear kinetic plot | Linear evolution with conversion | ≤ 1.4 | walisongo.ac.id |

This table is interactive. Users can sort and filter the data.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful RDRP technique that offers excellent control over the polymerization of a wide range of monomers, including styrene and GMA. mdpi.comtandfonline.com This method involves the use of a chain transfer agent (CTA), typically a dithio compound, which reversibly deactivates propagating radicals through a chain transfer process. eie.gr This reversible process allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. eie.gr

The efficacy of a RAFT polymerization is highly dependent on the choice of the RAFT agent, which must be tailored to the specific monomers being polymerized. eie.gr For the copolymerization of styrene and glycidyl methacrylate, trithiocarbonates are often effective RAFT agents. mdpi.comeie.gr

One study on the bulk RAFT copolymerization of styrene and GMA utilized 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the RAFT agent at 103 °C. mdpi.com This system, in the presence of 1,1′-azobis(cyclohexanecarbonitrile) as the initiator, resulted in a controlled polymerization process, yielding copolymers with narrow dispersities even at high conversions. mdpi.comnih.gov In another example, 2-cyano-2-propyl benzodithioate (CPB) was used as a RAFT agent for the dispersion copolymerization of glycidyl methacrylate and octadecyl methacrylate, demonstrating the versatility of dithiobenzoates as well. tandfonline.com The design of the RAFT agent, specifically the R and Z groups, is critical as they influence the reactivity of the CTA and the stability of the intermediate radical, which in turn affects the polymerization kinetics and control. rsc.org

Table 3: RAFT Agents Used in (Styrene)-Glycidyl Methacrylate Polymerization

| Monomer(s) | RAFT Agent (CTA) | Initiator | Key Findings | Reference |

| Styrene, Glycidyl Methacrylate | 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) | 1,1′-azobis(cyclohexanecarbonitrile) | Controlled polymerization with narrow dispersities at high conversions. | mdpi.comnih.gov |

| Glycidyl Methacrylate, Octadecyl Methacrylate | 2-cyano-2-propyl benzodithioate (CPB) | Not specified | Formation of spherical copolymer particles with sizes depending on RAFT agent concentration. | tandfonline.com |

This table is interactive. Users can sort and filter the data.

Mathematical modeling is a valuable tool for understanding the complex kinetics of RAFT copolymerization and for predicting the evolution of molar mass. mdpi.comresearchgate.net A mathematical model for the bulk RAFT copolymerization of styrene and GMA using 2-cyano isopropyl dodecyl trithiocarbonate as the RAFT agent has been developed. mdpi.comnih.gov This model accurately described the kinetics, composition, and molar mass development of the copolymers. The calculated profiles for conversion versus time, composition versus conversion, and molar mass development showed good agreement with experimental data across various conditions, including high-conversion regions. mdpi.comnih.gov

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) has emerged as a robust technique for the controlled synthesis of copolymers containing glycidyl methacrylate (GMA) and styrene (S). acs.org This reversible-deactivation radical polymerization (RDRP) method allows for the creation of polymers with well-defined architectures, low dispersity, and high chain-end functionality. acs.org Historically, NMP was most effective for styrenic monomers, but advancements in initiator design, particularly the development of nitroxides like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] (SG1), have expanded its utility to include methacrylates, typically through copolymerization with a controlling comonomer such as styrene. acs.orgbohrium.com

A successful strategy for the controlled copolymerization of GMA and styrene involves using an SG1-based alkoxyamine initiator, such as one bearing a N-succinimidyl ester group (NHS-BlocBuilder). rsc.org Research has demonstrated that copolymerizations with GMA molar feed fractions (fGMA,0) ranging from 0.12 to 0.94 can be effectively controlled. rsc.org In one study, these reactions were carried out in a 50 wt% 1,4-dioxane (B91453) solution at 90°C. rsc.org The results showed a linear progression of the number average molecular weight (M) with conversion up to approximately 50%, achieving narrow molecular weight distributions (M/M) between 1.22 and 1.44. rsc.org Notably, high levels of GMA were incorporated into the copolymer, with GMA fractions (FGMA) reaching up to 0.92, without the need for additional free nitroxide to manage the polymerization. rsc.org

The "living" character of the poly(GMA-ran-S) macroinitiators produced via this method was confirmed through chain extension experiments. When these macroinitiators were subsequently reacted with styrene at 110°C, a high fraction of block copolymer was formed, evidenced by clear, monomodal shifts in molecular weight as observed by gel permeation chromatography (GPC). rsc.org This demonstrates that the NMP technique provides substantial control over the polymerization process, enabling the synthesis of complex structures like block copolymers. rsc.orgresearchgate.net

| Initial GMA Molar Feed (fGMA,0) | GMA Incorporation (FGMA) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (Mw/Mn) | Reference |

|---|---|---|---|---|

| 0.12 - 0.94 | up to 0.92 | Linear evolution with conversion | 1.22 - 1.44 | rsc.org |

Anionic Polymerization Approaches for this compound

Anionic polymerization offers a powerful pathway to synthesize well-defined block copolymers of styrene and glycidyl methacrylate (PS-b-PGMA) with predictable molecular weights and narrow molecular weight distributions. tandfonline.comuliege.be However, the high reactivity of the epoxy group on the GMA monomer necessitates carefully controlled reaction conditions to prevent side reactions. tandfonline.com

Sequential Anionic Copolymerization Strategies

The most common strategy for producing PS-b-PGMA block copolymers is sequential anionic polymerization. tandfonline.com Due to the reactivity differences, styrene must be polymerized first to create a "living" polystyryl anion precursor. The subsequent addition of GMA monomer is then initiated by these macroinitiators. The reverse sequence, where a living poly(glycidyl methacrylate) anion would initiate styrene polymerization, is not feasible.

To mitigate the high reactivity of the living polystyryl carbanions, which can attack the epoxy ring of GMA, a capping agent is often introduced before the addition of the second monomer. A widely used capping agent is 1,1-diphenylethylene (B42955) (DPE). The DPE reacts with the polystyryl anion to form a less reactive, sterically hindered diphenylmethyl anion, which is still capable of initiating the polymerization of GMA but is less prone to side reactions with the epoxide. This technique has been successfully employed using both monofunctional initiators like sec-butyllithium (B1581126) to create diblock copolymers (PS-b-PGMA) and bifunctional initiators such as potassium-naphthylide to produce triblock copolymers (PGMA-b-PS-b-PGMA).

Influence of Solvents, Initiators, and Additives on Controlled Anionic Polymerization

The success of the anionic polymerization of styrene and GMA is highly dependent on the choice of initiator, solvent system, and additives.

Initiators: Simple alkyllithium initiators like n-butyllithium (n-BuLi) and sec-butyllithium (sBuLi) are commonly used. tandfonline.com However, their high nucleophilicity can lead to side reactions. google.comuliege.be More sterically hindered and delocalized initiators, such as diphenyl hexyl lithium (DPHLi) or α-methylstyryl lithium, are often preferred for better control, especially for the polymerization of methacrylates. uliege.beuliege.be In some cases, initiators are formed in situ; for instance, an adduct of an organoalkali metal compound with methyl methacrylate can be used to create initiators that yield GMA polymers with controllable molecular weights and narrow distributions. google.com

Solvents: The polymerization is typically conducted in non-polar solvents like toluene (B28343) or cyclohexane (B81311) for the styrene polymerization step. tandfonline.comresearchgate.net However, a polar co-solvent, such as tetrahydrofuran (B95107) (THF), is necessary for the subsequent GMA polymerization. tandfonline.com The addition of THF helps to dissolve the resulting block copolymer and can lead to a narrower molecular weight distribution. tandfonline.com However, the amount of THF must be carefully controlled as it can influence the reactivity of the living chain ends. tandfonline.com

Additives: The addition of lithium chloride (LiCl) has been shown to be crucial for achieving a well-controlled polymerization with a narrow molecular weight distribution. tandfonline.comresearchgate.net LiCl can form complexes with the living anionic chain ends, reducing their reactivity and suppressing side reactions involving the epoxy group. tandfonline.comuliege.be Studies show that lower temperatures in conjunction with LiCl are required to prepare PS-b-PGMA with narrow polydispersity. tandfonline.com

Suppression of Side Reactions Involving the Epoxy Moiety

The primary challenge in the anionic polymerization of GMA is preventing the nucleophilic attack of the carbanionic living end on the electrophilic carbon atoms of the epoxy ring. tandfonline.comcnrs.fr This side reaction leads to chain termination, branching, and a broadening of the molecular weight distribution. tandfonline.com Several strategies are employed to suppress these undesirable reactions:

Low Temperatures: Conducting the polymerization at very low temperatures (e.g., -40°C to -78°C) is essential. tandfonline.comuliege.be Lowering the temperature reduces the rate of the side reactions to a greater extent than the rate of the desired vinyl polymerization.

Capping of Living Anions: As mentioned previously, capping the highly reactive polystyryl anion with a less nucleophilic agent like 1,1-diphenylethylene (DPE) before GMA addition is an effective method.

Use of Additives: The addition of salts like lithium chloride (LiCl) modifies the active center, reducing its nucleophilicity and thereby minimizing the attack on the oxirane ring. tandfonline.com

By carefully implementing these strategies, it is possible to synthesize PS-b-PGMA copolymers where the polymerization proceeds exclusively through the methacrylic double bond, leaving the epoxy groups intact for potential post-polymerization modification. tandfonline.comuliege.be Characterization using methods like 13C-NMR has confirmed the absence of by-products from the ring-opening of the oxirane ring under optimized conditions. tandfonline.com

| Parameter | Condition/Component | Effect on Anionic Polymerization of S/GMA | Reference |

|---|---|---|---|

| Strategy | Sequential Polymerization (Styrene first) | Enables block copolymer formation as poly(GMA) anions do not initiate styrene. | |

| Temperature | Low temperature (< -40°C) | Suppresses side reactions involving the epoxy group, leading to narrower MWD. | tandfonline.comresearchgate.net |

| Solvent | Toluene/THF blend | Improves solubility of the copolymer and reduces the polydispersity index. | tandfonline.comresearchgate.net |

| THF | Required for GMA polymerization but dosage must be controlled. | tandfonline.com | |

| Additive | Lithium Chloride (LiCl) | Required to prepare copolymers with narrower molecular weight distribution. | tandfonline.comresearchgate.net |

| 1,1-diphenylethylene (DPE) | Reduces the reactivity of polystyryl carbanions to prevent attack on the epoxy ring. |

Graft Copolymerization Techniques Involving this compound

Graft copolymerization is a versatile method for modifying the properties of a polymer backbone by attaching side chains of a different chemical nature. Glycidyl methacrylate is frequently used as a monomer for grafting onto various polymer substrates, including polyolefins, due to its reactive epoxy group which imparts functionality to the nonpolar backbone. sci-hub.se

Melt Grafting onto Polymer Substrates (e.g., Polyolefins)

Melt grafting is a common and industrially relevant technique for functionalizing polyolefins like high-density polyethylene (B3416737) (HDPE), polypropylene (B1209903) (PP), and poly(ethylene-1-octene) (POE). sci-hub.senih.govresearchgate.net The process is typically carried out in a melt-processing apparatus such as an internal mixer or a twin-screw extruder. sci-hub.senih.gov It involves the free-radical-initiated polymerization of a functional monomer, such as GMA, where the growing chains attach to the polyolefin backbone.

The general mechanism involves several steps:

Initiator Decomposition: A peroxide initiator, like dicumyl peroxide (DCP), is thermally decomposed at the high processing temperature (e.g., 180°C) to generate primary free radicals. nih.govippi.ac.ir

Macroradical Formation: The primary radicals abstract hydrogen atoms from the polyolefin backbone, creating macroradicals. nih.gov

Grafting: The GMA monomer adds to the polyolefin macroradical, initiating the growth of a PGMA side chain. nih.gov

Styrene is often used as a comonomer in the melt grafting of GMA. sci-hub.seresearchgate.net It can promote the grafting reaction through a "solvating effect" and by altering the free-radical grafting mechanisms. sci-hub.se

Several factors influence the efficiency of the melt grafting process:

Initiator and Monomer Concentration: The degree of grafting generally increases with higher concentrations of both the peroxide initiator and the GMA monomer. nih.govippi.ac.irresearchgate.net

Reaction Time: The graft content can be significantly influenced by the reaction time. In some systems, a sudden drop in GMA grafting content has been observed with prolonged reaction times, which is attributed to the potential depolymerization of PGMA at temperatures above its ceiling temperature. researchgate.net

Side Reactions: The melt grafting process is often accompanied by undesirable side reactions. For polyolefins like HDPE, cross-linking is a significant competing reaction. nih.gov In contrast, for polymers like PP and POE, chain scission or degradation can occur. sci-hub.se Homopolymerization of GMA is another major side reaction that reduces grafting efficiency. sci-hub.se

The resulting grafted polyolefin, such as HDPE-g-GMA, possesses a combination of properties from the nonpolar backbone and the polar grafted chains, making it useful as a compatibilizer in polymer blends. nih.gov

| Substrate | Monomer(s) | Initiator | Key Findings/Observations | Reference |

|---|---|---|---|---|

| High-Density Polyethylene (HDPE) | GMA | Dicumyl Peroxide (DCP) | Grafting competes with undesirable cross-linking. Graft content increases with initiator and monomer concentration. | nih.gov |

| Poly(ethylene-1-octene) (POE) | GMA, Styrene | Dicumyl Peroxide (DCP) | Styrene used as a comonomer to promote grafting. POE chains degraded during the grafting process. | sci-hub.se |

| Polypropylene (PP) Powder | GMA, Styrene | Benzoyl Peroxide (BPO) | Solid-state grafting below the melting point of PP. Grafted chains acted as nucleating agents. | researchgate.net |

| Ethylene-Propylene-Diene Terpolymer (EPDM) | GMA | Dicumyl Peroxide (DCP) | Graft degree and gel content increased with increasing DCP concentration. | ippi.ac.ir |

Emulsion Grafting onto Elastomeric Matrices (e.g., Natural Rubber, SBR)

Emulsion grafting is a significant technique for modifying the properties of elastomeric matrices like natural rubber (NR) and styrene-butadiene rubber (SBR) by introducing monomers such as styrene and glycidyl methacrylate (GMA). This method enhances properties like tensile strength, oil-swelling resistance, and compatibility with other polymers. kglmeridian.comresearchgate.net The process involves the polymerization of monomers onto the backbone of the existing elastomer in an emulsion system.

Graft copolymers of glycidyl methacrylate and styrene onto natural rubber latex have been synthesized via emulsion polymerization. kglmeridian.comresearchgate.net A common initiator system used for this process is a redox initiator, such as cumene (B47948) hydroperoxide (CHP) and tetraethylene pentamine (TEPA). kglmeridian.comresearchgate.netchula.ac.thbohrium.com The effects of various parameters like initiator and monomer concentration, reaction temperature, and time on the grafting efficiency and monomer conversion have been extensively studied. kglmeridian.comresearchgate.net For instance, in one study, the optimal conditions for grafting onto natural rubber were found to be a monomer concentration of 100 phr, an initiator concentration of 2.5 phr, a temperature of 60°C, and a reaction time of 10 hours. chula.ac.th Another study reported optimal conditions for grafting methyl methacrylate and styrene onto natural rubber latex at 100 parts by weight of monomer per 100 parts by weight of latex, 1.5 parts of emulsifier, 1.5 parts of initiator at 70°C for 8 hours. researchgate.net

The resulting graft copolymer, natural rubber-g-(glycidyl methacrylate/styrene), can act as a compatibilizer in blends of natural rubber with other polymers like poly(methyl methacrylate) (PMMA), improving the interfacial adhesion between the two phases. kglmeridian.comresearchgate.net

Similarly, styrene-butadiene rubber (SBR) can be functionalized by grafting with monomers. rsc.org Glycidyl methacrylate has been identified as a highly effective third monomer in the polymerization of emulsion SBR (ESBR) to improve its properties. mdpi.comresearchgate.net The introduction of GMA, a polar monomer, into SBR through radical polymerization in an emulsion state can enhance its interaction with silica (B1680970) fillers, which is crucial in applications like tire manufacturing. google.comprimescholars.com The functionalized ESBR with GMA can be produced using water as a solvent, making it a more environmentally friendly alternative to solution SBR (SSBR). mdpi.comresearchgate.net The process can involve the copolymerization of styrene, butadiene, and glycidyl methacrylate monomers. google.com

The following table summarizes the effect of reaction parameters on the grafting of styrene and glycidyl methacrylate onto natural rubber, as reported in the literature.

| Parameter | Effect on Grafting | Source |

| Initiator Concentration | Increased concentration generally leads to higher grafting levels, up to an optimal point. | kglmeridian.comresearchgate.net |

| Monomer Concentration | Higher monomer concentration can increase the grafting efficiency. | kglmeridian.comresearchgate.net |

| Reaction Temperature | Increasing temperature can enhance the rate of grafting, but excessive heat can lead to undesirable side reactions. | kglmeridian.comresearchgate.netunimed.ac.id |

| Reaction Time | Longer reaction times typically result in higher grafting percentages, until the monomers are consumed. | kglmeridian.comresearchgate.netbohrium.com |

The table below presents findings from a study on the grafting of styrene onto waste rubber (WR) using an initiator.

| Temperature (°C) | Effect on Grafting | Source |

| 75-125 | Higher temperature up to 125°C leads to increased levels of grafted styrene. This is attributed to the increased dissociation of the H2O2 initiator, leading to more free radicals on the waste rubber chains. | scirp.org |

Mechanistic Understanding of Grafting Processes

The grafting of styrene and glycidyl methacrylate onto elastomeric backbones like natural rubber and SBR is a free-radical-initiated process. unimed.ac.id The mechanism involves several key steps:

Initiation: The process begins with the decomposition of an initiator, such as a peroxide or a redox system, to generate primary free radicals. unimed.ac.id For example, in the melt grafting of GMA onto natural rubber, peroxides like benzoyl peroxide (BPO) or dicumyl peroxide (DCP) are used as initiators. unimed.ac.id In emulsion systems, a redox pair like cumene hydroperoxide and tetraethylene pentamine is often employed. kglmeridian.comresearchgate.net

Chain Transfer to Polymer: The primary radicals abstract a hydrogen atom from the alpha-methylenic position of the isoprene (B109036) units in the natural rubber or from the SBR backbone. This creates a macro-radical on the elastomer chain.

Grafting: The monomer molecules (styrene and glycidyl methacrylate) then add to this macro-radical site, initiating the growth of a polymer side chain. unimed.ac.id Styrene can play a crucial role in this step. It has been proposed that styrene may first graft onto the elastomer macro-radical to form a more stable styryl macro-radical. This styryl macro-radical then initiates the copolymerization of glycidyl methacrylate, leading to the formation of grafted side chains. researchgate.net This co-monomer strategy can increase the grafting efficiency of GMA. researchgate.net

Termination: The growing polymer chains can terminate through various mechanisms, such as combination or disproportionation with other radical species.

The presence of the epoxy group in glycidyl methacrylate provides a reactive site for further reactions. For instance, in silica-filled SBR compounds, the glycidyl group of the grafted GMA can form a covalent bond with the silanol (B1196071) groups on the silica surface, thereby improving the dispersion of silica within the rubber matrix. primescholars.com In some cases, a ring-opening reaction of the epoxy groups can occur, for example, in a basic medium, which can further modify the properties of the grafted copolymer. bohrium.com

Copolymerization Behavior and Sequence Microstructure of Styrene Glycidyl Methacrylate Systems

Determination of Monomer Reactivity Ratios

The monomer reactivity ratios, rSt and rGMA, are critical parameters that describe the relative preference of a growing polymer chain ending in a styrene (B11656) or glycidyl (B131873) methacrylate (B99206) unit to add the same or the other monomer. These ratios are fundamental to predicting the copolymer composition and the distribution of monomer units along the polymer chain. frontiersin.org Various methods, ranging from traditional linear regression to more robust non-linear techniques, have been employed to determine these values for the St-GMA system.

Different polymerization techniques and conditions yield varying reactivity ratios. For instance, in free radical bulk polymerization, one study calculated rGMA=0.56 and rSt=0.44 using the Kelen-Tudos method. researchgate.net Another study utilizing atom transfer radical polymerization (ATRP) reported rSt = 0.31 and rGMA = 0.51. acs.org For reversible addition-fragmentation chain transfer (RAFT) copolymerization, the ratios were found to be rGMA=0.67 and rSt=0.36 by the Kelen-Tüdös method. researchgate.net

Linear regression methods are conventional techniques used to estimate monomer reactivity ratios from copolymerization data. sid.ir These methods rearrange the Mayo-Lewis copolymerization equation into a linear form, allowing for graphical determination of the reactivity ratios. researchgate.net

The Finemann-Ross (F-R) method is a widely used linear graphical technique. nih.govtandfonline.com It involves plotting copolymer and monomer composition data in a way that the slope and intercept of the resulting straight line correspond to the reactivity ratios. nih.gov For the St-GMA system, as with other copolymerizations, the F-R method has been applied to determine rSt and rGMA from experimental data obtained at low monomer conversions. nih.govtandfonline.com

The Kelen-Tudos (K-T) method is another popular linear graphical method that was developed to overcome some of the statistical shortcomings of the F-R method, particularly the unequal weighting of data points. researchgate.netnih.gov The K-T method introduces an arbitrary constant (α) to spread the data points more evenly along the plot, leading to more reliable results. researchgate.netnih.gov This method has been used to calculate reactivity ratios for St-GMA, with one study reporting rGMA=0.56 ± 0.1 and rSt=0.44 ± 0.07. researchgate.net An extended version of the K-T method can also be used for data at higher conversions. researchgate.net

While these linear methods are straightforward, they can be sensitive to experimental errors and may not always provide the most accurate estimations. researchgate.net

To improve the accuracy of reactivity ratio determination, non-linear regression methods have been developed. These methods directly fit the non-linear copolymer composition equation to the experimental data, often using computational algorithms to minimize the error between the experimental and calculated copolymer compositions. researchgate.net

The Error-in-Variables-Model (EVM) is a powerful non-linear statistical approach that accounts for errors in both the independent (monomer feed composition) and dependent (copolymer composition) variables. researchgate.netresearchgate.net When applied to the St-GMA system, the EVM method yielded reactivity ratios of rGMA=0.60 and rS=0.48, which were slightly different from those obtained by the linear K-T method using the same data. researchgate.net In another study on RAFT copolymerization, the EVM method provided values of rGMA=0.68 and rSt=0.37. researchgate.net

Genetic Algorithms (GA) represent a more advanced, heuristic optimization approach that can be used for determining reactivity ratios. researchgate.netacs.org GAs are inspired by the process of natural selection and are particularly useful for complex optimization problems. mdpi.com They can effectively search the entire parameter space to find the global minimum of the error function, thus providing a robust estimation of reactivity ratios. researchgate.netacs.org For the St-GMA system, a genetic algorithm was used to solve the Mayo-Lewis equation, yielding reactivity ratios of rGMA=0.73 and rS=0.42. researchgate.netresearchgate.net

The following table summarizes reactivity ratios for Styrene (M1) and Glycidyl Methacrylate (M2) determined by various methods.

| Polymerization Method | Analysis Method | r1 (Styrene) | r2 (Glycidyl Methacrylate) | Citation |

| Free Radical | Kelen-Tudos (KT) | 0.44 ± 0.07 | 0.56 ± 0.1 | researchgate.net |

| Free Radical | Non-linear EVM | 0.48 | 0.60 | researchgate.net |

| Free Radical | Genetic Algorithm | 0.42 | 0.73 | researchgate.netresearchgate.net |

| ATRP | Pulsed Laser Polymerization (PLP) | 0.31 | 0.51 | acs.org |

| RAFT | Kelen-Tudos (KT) | 0.36 | 0.67 | researchgate.net |

| RAFT | Extended Kelen-Tudos (EKT) | 0.40 | 0.69 | researchgate.net |

| RAFT | Non-linear EVM | 0.37 | 0.68 | researchgate.net |

Impact of Reaction Conditions on Copolymer Composition and Structure

The composition and microstructure of poly(styrene-co-glycidyl methacrylate) are not solely dependent on the monomer reactivity ratios but are also significantly influenced by the specific conditions under which the polymerization is conducted. ui.ac.id Factors such as the initial monomer feed ratio, reaction temperature, and the choice of solvent play a crucial role in the kinetics of the reaction and, consequently, the final polymer architecture. ui.ac.idresearchgate.net

The initial molar ratio of styrene to glycidyl methacrylate in the monomer feed is a primary determinant of the final copolymer composition. ui.ac.id The relationship between the feed composition (f) and the instantaneous copolymer composition (F) is described by the Mayo-Lewis equation. For the St-GMA system, since both reactivity ratios are less than one (rSt < 1, rGMA < 1), the copolymerization tends to be random, and an azeotropic point exists where the copolymer composition is identical to the feed composition.

Studies have systematically varied the monomer feed ratio to synthesize copolymers with a range of compositions. mdpi.comui.ac.id For example, in RAFT bulk copolymerizations conducted at 103 °C, copolymers were synthesized with GMA molar feed fractions (fGMA) of 0.10, 0.15, 0.30, and 0.40. mdpi.com Similarly, free radical solution polymerizations have been carried out with St:GMA weight ratios of 70:30, 50:50, and 30:70. ui.ac.id The composition of the resulting copolymers is typically determined using techniques like 1H-NMR spectroscopy, which can quantify the relative amounts of each monomer unit incorporated into the polymer chain. mdpi.com

The table below illustrates the effect of the initial monomer feed composition on the final copolymer composition for the St-GMA system under RAFT polymerization conditions.

| Experiment | Mole Fraction St in Feed (fSt) | Mole Fraction GMA in Feed (fGMA) | Mole Fraction St in Copolymer (FSt) | Mole Fraction GMA in Copolymer (FGMA) | Conversion (%) |

| S-GMA 90-10 | 0.90 | 0.10 | 0.88 | 0.12 | ~85-90 |

| S-GMA 85-15 | 0.85 | 0.15 | 0.82 | 0.18 | ~85-90 |

| S-GMA 70-30 | 0.70 | 0.30 | 0.65 | 0.35 | ~85-90 |

| S-GMA 60-40 | 0.60 | 0.40 | 0.57 | 0.43 | ~85-90 |

Data derived from studies on RAFT copolymerization. mdpi.comresearchgate.net

Temperature is a critical parameter in copolymerization as it affects the rate constants for initiation, propagation, and termination. ui.ac.id For the St-GMA system, polymerizations have been conducted over a range of temperatures. For instance, free radical polymerizations are often carried out around 70-80°C, while controlled radical techniques like ATRP and RAFT have been explored at temperatures from 60°C to over 100°C. mdpi.comui.ac.idresearchgate.net

The choice of solvent can also influence copolymerization kinetics. ui.ac.id Solvents can affect the solubility of the monomers and the growing polymer chains, as well as the conformation of the polymer coils, which can alter the accessibility of the reactive chain ends. rsc.org For St-GMA, copolymerizations have been performed in bulk (without solvent) and in various solvents like toluene (B28343), xylene, 1,4-dioxane (B91453), and dimethylformamide (DMF). mdpi.comui.ac.idrsc.org The polarity of the solvent can be particularly influential. For example, in the ATRP of GMA, the solubility of the copper catalyst complex, and thus the reaction control, was found to be highly dependent on the solvent, with mixtures of toluene and DMF being used to optimize the process. rsc.org

Analysis of Monomer Sequence Distribution in Poly(Styrene-co-Glycidyl Methacrylate)

The sequence distribution of monomer units in a copolymer chain is a key aspect of its microstructure, dictating properties such as glass transition temperature and chemical reactivity. researchgate.net This distribution can range from perfectly alternating to random to block-like, and it is directly related to the monomer reactivity ratios.

For the poly(styrene-co-glycidyl methacrylate) system, where both rSt and rGMA are typically less than 1, the monomers tend to react with each other as readily as they react with themselves, leading to a predominantly random copolymer. researchgate.netacs.org The product of the reactivity ratios (rSt x rGMA) provides insight into the sequence distribution. Since rSt x rGMA is generally between 0 and 1 for this system (e.g., 0.48 x 0.60 = 0.288), it confirms a tendency toward random monomer arrangement rather than alternation (r1, r2 → 0) or block formation (r1, r2 > 1).

The detailed analysis of the monomer sequence is often accomplished using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR and 2D-NMR techniques. mdpi.comresearchgate.net By analyzing the chemical shifts of specific carbon or proton signals, it is possible to identify and quantify different monomer sequences, such as triads (e.g., St-GMA-St, GMA-St-GMA, St-St-St). researchgate.net For example, the composition of St-GMA copolymers can be determined from 1H-NMR spectra by comparing the integrated areas of the distinct signals from the phenyl protons of styrene (around 6.6–7.3 ppm) and the methyl protons of GMA (around 0.5–1.2 ppm). mdpi.com More advanced analyses can resolve signals from monomer units based on their neighboring units, providing quantitative data on triad (B1167595) fractions that can be compared with theoretical values calculated from the monomer reactivity ratios. researchgate.net

Triad Sequence Determination

The distribution of monomer units in a copolymer chain can be described in terms of dyads, triads, tetrads, and so on. A triad sequence refers to a sequence of three consecutive monomer units. For a styrene-glycidyl methacrylate copolymer, there are eight possible triad sequences: SSS, SSG, GSG, SGS, GGG, GGS, SGG, and GSG. The determination of the relative proportions of these triads provides a detailed picture of the copolymer's microstructure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the triad sequence distribution in copolymers. researchgate.netacs.org Specifically, Carbon-13 NMR (¹³C NMR) is highly sensitive to the local chemical environment of the carbon atoms in the polymer backbone. researchgate.net The chemical shifts of specific carbon atoms, particularly the quaternary carbon of the styrene phenyl ring and the carbonyl carbon of the glycidyl methacrylate unit, are influenced by the nature of the two neighboring monomer units. kpi.ua By analyzing the fine structure of these resonance signals, the relative fractions of different triad sequences can be quantified. researchgate.netacs.org

For instance, research has shown that the signals for the quaternary aromatic carbon of the styrene unit can be resolved into three main regions corresponding to S-centered triads: SSS, (SSG + GSG), and SGS. kpi.ua Similarly, the carbonyl carbon resonance of the GMA unit can be analyzed to determine the distribution of G-centered triads: GGG, (GGS + SGG), and SGS. researchgate.net

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlated Spectroscopy (TOCSY), can provide even more detailed assignments of the complex and often overlapping signals in the NMR spectra, further refining the triad sequence analysis. acs.orgpsu.edu

The monomer reactivity ratios (rS and rGMA) are crucial parameters that govern the copolymerization process and, consequently, the sequence distribution. These ratios describe the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer. Various studies have determined these reactivity ratios for the styrene-glycidyl methacrylate system using methods like the Kelen–Tüdős and non-linear error-in-variable methods. researchgate.net The values of these ratios indicate the tendency towards random, alternating, or block copolymer formation, which directly impacts the triad sequence fractions. For example, one study reported reactivity ratios of rG=0.56±0.1 and rS=0.44±0.07, while another found rG=0.73 and rS=0.42. researchgate.netresearchgate.net

Table 1: Representative Triad Sequence Data for a Styrene-Glycidyl Methacrylate Copolymer

| Triad Sequence | Chemical Shift Range (ppm) (Exemplary) |

| SSS | 145.5 - 146.5 |

| SSG + GSG | 144.5 - 145.5 |

| SGS | 143.0 - 144.0 |

| GGG | 176.5 - 177.5 |

| GGS + SGG | 175.5 - 176.5 |

| SGS | 174.5 - 175.5 |

Note: The exact chemical shift values can vary depending on the solvent, temperature, and spectrometer frequency.

Implications for Copolymer Properties and Reactivity

The triad sequence distribution, or the microstructure of the copolymer, has significant consequences for its bulk properties and chemical reactivity.

Copolymer Properties:

Glass Transition Temperature (Tg): The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The sequence distribution influences the chain packing and intermolecular interactions. A more random or alternating sequence can disrupt the packing that might occur in long blocks of identical monomers, often leading to a single, composition-dependent Tg. In contrast, block copolymers may exhibit two distinct Tgs corresponding to the respective homopolymers.

Mechanical Properties: The arrangement of styrene and glycidyl methacrylate units affects the mechanical strength, toughness, and flexibility of the material. For example, the presence of rigid polystyrene segments can enhance the stiffness, while the more flexible poly(glycidyl methacrylate) segments can improve toughness. The specific triad sequences dictate how these properties are averaged and expressed in the final material.

Thermal Stability: The thermal degradation behavior of the copolymer is also influenced by its microstructure. The nature of the neighboring units can affect the stability of the chemical bonds within the polymer chain.

Surface Properties: In applications such as coatings and adhesives, the surface properties are paramount. The sequence distribution can influence the surface energy and hydrophilicity/hydrophobicity of the copolymer film. For instance, a higher concentration of hydrophilic glycidyl methacrylate units at the surface can enhance adhesion to polar substrates. nih.gov

Reactivity:

The reactivity of the glycidyl methacrylate units, which contain a reactive epoxy group, is a key feature of these copolymers. nih.gov This epoxy group can undergo various chemical reactions, allowing for crosslinking, grafting, or other post-polymerization modifications. The accessibility and reactivity of these epoxy groups can be influenced by the surrounding monomer units.

Neighboring Group Effects: A glycidyl methacrylate unit flanked by two styrene units (SGS triad) may exhibit different reactivity compared to one situated between two other glycidyl methacrylate units (GGG triad). The bulky phenyl groups of the styrene units can sterically hinder the approach of reactants to the epoxy group. Conversely, the electronic effects of the neighboring units can also play a role in activating or deactivating the epoxy ring.

Compatibilization: In polymer blends, styrene-glycidyl methacrylate copolymers can act as reactive compatibilizers. nycu.edu.tw The styrene segments are compatible with polystyrene, while the glycidyl methacrylate units can react with functional groups on another polymer, such as the amine end groups of nylon. nycu.edu.tw The efficiency of this compatibilization depends on the availability and reactivity of the epoxy groups at the interface, which is a function of the copolymer's microstructure. A more random or blocky structure will influence how the copolymer orients itself at the interface and presents its reactive sites. Research has indicated that styrene-glycidyl methacrylate copolymers can be more reactive and efficient compatibilizers than other systems like styrene-maleic anhydride (B1165640). nycu.edu.tw

Polymer Architectures and Microstructural Control with Styrene Glycidyl Methacrylate

Synthesis and Characterization of Statistical/Random Copolymers

Statistical or random copolymers of styrene (B11656) and glycidyl (B131873) methacrylate (B99206) (GMA) are synthesized to incorporate the reactive epoxy groups of GMA along a polystyrene backbone. These copolymers are valuable as reactive diluents, compatibilizers, and precursors for further functionalization. mdpi.comui.ac.id

Synthesis: Free radical polymerization is a common method for synthesizing random copolymers of styrene and GMA. ui.ac.iddergipark.org.tr This can be carried out in bulk, solution, or emulsion systems. mdpi.comresearchgate.net For instance, bulk polymerization can be initiated with agents like benzoyl peroxide. researchgate.net Reversible addition-fragmentation chain transfer (RAFT) polymerization offers better control over the copolymerization process, leading to copolymers with narrower molar mass distributions. mdpi.com Nitroxide-mediated radical polymerization is another controlled radical polymerization technique used for this purpose. polymersource.ca

The reactivity ratios of the comonomers influence the final copolymer composition. For the free radical copolymerization of styrene and GMA, reported reactivity ratios (rS and rGMA) vary, with some studies indicating values of approximately rS=0.44 and rGMA=0.56, suggesting a tendency towards alternating copolymerization. researchgate.net

Characterization: The composition and structure of the resulting copolymers are confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to determine the copolymer composition by comparing the peak areas of the aromatic protons of styrene with the protons of the glycidyl group in GMA. researchgate.netpolymersource.ca

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis confirms the successful incorporation of both monomers by identifying characteristic peaks for the phenyl group of styrene and the epoxy group of GMA. dergipark.org.tr

Size Exclusion Chromatography (SEC): SEC is employed to determine the molecular weight and polydispersity index (PDI) of the copolymers. polymersource.ca

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to measure the glass transition temperature (Tg) of the copolymers. researchgate.netpolymersource.ca

A summary of exemplary data for a random copolymer of styrene, methyl methacrylate, and glycidyl methacrylate is provided below:

| Property | Value |

| Polystyrene (mol%) | 59% |

| Polymethyl Methacrylate (mol%) | 39% |

| Polyglycidyl Methacrylate (mol%) | 2% |

| Mn x 10³ ( g/mol ) | 50.3 |

| Mw/Mn | 1.23 |

| Data for a random copolymer of poly(styrene-co-methyl methacrylate-co-glycidyl methacrylate). polymersource.ca |

Fabrication of Block Copolymers Containing Styrene and Glycidyl Methacrylate Blocks

Block copolymers containing both polystyrene (PS) and poly(glycidyl methacrylate) (PGMA) segments exhibit microphase separation, leading to the formation of well-ordered nanostructures. The synthesis of these materials allows for precise control over the polymer architecture, which in turn dictates their morphology and properties.

The synthesis of poly(styrene)-b-poly(glycidyl methacrylate) (PS-b-PGMA) diblock copolymers is typically achieved through sequential living polymerization techniques.

Synthesis: Anionic polymerization is a well-established method for creating well-defined block copolymers. The process involves the polymerization of styrene first, followed by the addition of glycidyl methacrylate. This sequence is necessary because the living polystyryl anions can initiate the polymerization of GMA, but the reverse is not feasible. To moderate the high reactivity of the polystyryl carbanions, a capping agent like 1,1-diphenylethylene (B42955) is often introduced before the addition of GMA.

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing PS-b-PGMA. It allows for the controlled growth of polymer chains, resulting in copolymers with low polydispersity. researchgate.net For instance, a PS macroinitiator can be used to initiate the polymerization of GMA.

Characterization: The resulting diblock copolymers are characterized by:

NMR Spectroscopy: To confirm the composition and structure of each block. osti.gov

Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity of the precursor PS block and the final diblock copolymer.

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the microphase-separated morphologies, such as lamellae, cylinders, or spheres. nih.govresearchgate.net

Below is a table summarizing the characterization data for exemplary PS-b-PGMA diblock copolymers:

| Sample | Mn ( kg/mol ) (PS block) | Mn ( kg/mol ) (Total) | Mw/Mn |

| PS₈₁-b-PSMA₁₉¹⁷⁰ | - | 170 | 1.06 |

| PS₈₅-b-PGMA₁₅¹⁵⁸ | - | 158 | 1.05 |

| Characterization data for PS-b-PSMA and its hydrolyzed product PS-b-PGMA. mdpi.com |

Triblock copolymers containing styrene and glycidyl methacrylate can be synthesized in different arrangements, such as PS-b-PGMA-b-PS or PGMA-b-PS-b-PGMA.

Synthesis: Sequential anionic polymerization is also employed for triblock copolymer synthesis. For a PGMA-b-PS-b-PGMA triblock, a bifunctional initiator like potassium-naphthylide is used to first polymerize styrene, creating a "living" difunctional PS precursor. This macroinitiator then initiates the polymerization of GMA from both ends. For triblock copolymers with a central PGMA block, a synthetic route might involve the use of a difunctional initiator for GMA polymerization first, followed by the addition of styrene. Alternatively, techniques like Atom Transfer Radical Polymerization (ATRP) can be used to synthesize triblock copolymers such as PS-b-PtBMA-b-PGMA, where the different blocks are added sequentially. rug.nl

Applications: The unique architectures of these triblock copolymers make them suitable for a variety of applications. For example, amphiphilic triblock copolymers, after hydrolysis of a precursor block, can act as thickening agents in aqueous solutions, with potential applications in enhanced oil recovery. rug.nl The presence of the GMA block allows for further chemical modifications, expanding their utility.

Development of Graft Copolymers Utilizing Styrene Glycidyl Methacrylate

Graft copolymers featuring a backbone of one polymer and side chains of another offer a route to combine disparate polymer properties. Styrene and glycidyl methacrylate are frequently used as either the backbone or the grafted chains.

One common approach involves grafting GMA onto a pre-existing polymer backbone. For instance, GMA can be grafted onto polypropylene (B1209903) (PP) in the solid state, with styrene sometimes used as a comonomer to enhance the grafting degree. researchgate.net This modification introduces reactive epoxy groups onto the PP backbone, improving its compatibility with other polymers. researchgate.net Similarly, GMA has been grafted onto styrene-ethylene-butylene-styrene (SEBS) triblock copolymers through melt grafting to create compatibilizers for polymer blends. utk.eduspecialchem.com

Another strategy is to graft polymers from a surface. For example, poly(styrene-b-glycidyl methacrylate) brushes can be grown from bromoacetylated poly(styrene-divinylbenzene) microspheres via surface-initiated atom transfer radical polymerization (SI-ATRP). acs.org This creates "hairy" microspheres with functional epoxy groups on the outer layer of the brushes. acs.org

The synthesis of graft copolymers can also be achieved by copolymerizing a macromonomer with another monomer. For example, a methacrylate-terminated poly(methyl methacrylate) macromonomer can be copolymerized with styrene to produce a graft copolymer with a polystyrene backbone and PMMA grafts. tandfonline.com

Preparation and Morphological Control of Poly(Styrene-co-Glycidyl Methacrylate) Microspheres

Poly(styrene-co-glycidyl methacrylate) microspheres are particles with sizes in the micrometer range that have garnered significant interest due to their functional surface properties endowed by the epoxy groups of GMA.

Preparation: Several polymerization techniques are employed to synthesize these microspheres:

Emulsion Polymerization: This is a common method where styrene and glycidyl methacrylate are copolymerized in an aqueous medium with the aid of a surfactant. nih.govnih.gov Seeded emulsion polymerization, where the polymerization occurs on pre-existing polymer seed particles, allows for better control over the final particle size and morphology. science.gov Soap-free emulsion polymerization can also be used, sometimes leading to unique particle morphologies like raspberry-like structures through a phase separation process. acs.org

Dispersion Polymerization: This technique is used to produce monodisperse polymer particles in a non-aqueous medium where the monomers are soluble but the resulting polymer is not. science.gov

Suspension Polymerization: In this method, the monomers are suspended as droplets in a continuous phase (usually water) and polymerized. This can be used to create magnetic microspheres by incorporating magnetic nanoparticles during the polymerization process. researchgate.net

Morphological Control: The morphology of the resulting microspheres can be controlled by adjusting various reaction parameters:

Monomer and Crosslinker Concentration: The ratio of styrene to glycidyl methacrylate and the amount of crosslinking agent (like divinylbenzene) can influence the particle structure, including the formation of core-shell or yolk-shell morphologies. nih.govscience.gov

Reaction Time and Temperature: These parameters can affect the polymerization kinetics and, consequently, the final particle morphology. nih.gov

Porogen: In suspension polymerization, a porogenic agent can be used to create porous microspheres. nih.gov

Seed Particles: In seeded polymerization, the characteristics of the seed particles, such as their composition and crosslink density, play a crucial role in determining the morphology of the final composite particles. acs.org

For instance, yolk-shell microspheres with a movable core and a hollow shell of poly(styrene-co-glycidyl methacrylate) can be fabricated by using poly(vinylidene fluoride) microparticles as seeds in an emulsion polymerization, followed by solvent etching to remove the seed. nih.gov

Batch Dispersion Copolymerization for Monodisperse Microspheres

The synthesis of highly uniform, micron-sized polymer particles is crucial for a variety of advanced applications. Batch dispersion copolymerization is a well-established and effective method for producing monodisperse microspheres from Styrene and Glycidyl Methacrylate (GMA). tandfonline.comresearchgate.netacademax.com This single-step process is typically carried out in a polar medium, most commonly ethanol (B145695). tandfonline.comtandfonline.com

In a typical synthesis, Styrene and GMA monomers are polymerized using a free-radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN), within the ethanol medium. academax.comtandfonline.com To prevent particle aggregation and control growth, a steric stabilizer is essential. Polyvinylpyrrolidone (PVP) is frequently employed for this purpose, ensuring the formation of discrete, stable microspheres. tandfonline.comacademax.com The result of this controlled polymerization is the formation of highly monodisperse poly(Styrene-co-Glycidyl Methacrylate) P(GMA-St) microspheres, which are characterized by their spherical shape and smooth surface morphology. tandfonline.comtandfonline.com This method allows for the production of particles with diameters typically ranging from 2 to 9 micrometers (μm). tandfonline.comresearchgate.nettandfonline.com The fundamental mechanism involves the initial formation of oligomeric radicals in a homogeneous solution. tandfonline.com As these chains grow, they exceed their solubility limit in the ethanol medium and precipitate, forming primary nuclei. These nuclei then grow by absorbing more monomers and oligomers from the continuous phase, with the PVP stabilizer preventing their coalescence. tandfonline.com

Influence of Polymerization Parameters on Particle Size and Morphology

The final characteristics of P(GMA-St) microspheres, particularly their size and size distribution, are highly sensitive to various polymerization parameters. tandfonline.comproquest.com Careful control over these factors is necessary to tailor the microspheres for specific applications.

Monomer Ratio and Concentration : The ratio of Styrene to GMA (St/GMA) significantly impacts particle size. tandfonline.comtandfonline.com Increasing the relative amount of Styrene in the monomer feed leads to an increase in the final particle diameter. tandfonline.comtandfonline.comproquest.com This is attributed to changes in the solubility parameter of the reaction mixture; a higher Styrene content reduces the polarity of the system, allowing oligomers to grow longer before precipitating, which results in fewer, larger nuclei. tandfonline.com The total monomer concentration also plays a key role. Monodisperse microspheres are reliably obtained when the total monomer loading is between 10% and 25% by weight. tandfonline.comtandfonline.com Increasing the monomer concentration generally leads to a larger particle size. researchgate.net

Initiator Concentration : The concentration of the initiator, like AIBN, has an inverse relationship with particle size. proquest.com A decrease in the initiator concentration results in larger microspheres, while an increase leads to smaller particles. researchgate.netproquest.com However, a higher initiator concentration can also contribute to a narrower particle size distribution. researchgate.netredalyc.org

Stabilizer Concentration : The amount of stabilizer (PVP) used is critical for controlling particle size. An increase in the stabilizer concentration leads to a decrease in the average particle diameter. proquest.comtandfonline.com This is because a higher concentration of stabilizer can more effectively encapsulate a larger number of initial nuclei, preventing their aggregation and leading to a greater number of smaller final particles. tandfonline.com

Polymerization Temperature : Reaction temperature influences the kinetics of polymerization and, consequently, particle size. Studies have shown that increasing the polymerization temperature can lead to a significant increase in particle size. tandfonline.comresearchgate.net For instance, in one study, raising the temperature from 50°C to 70°C resulted in particle size increasing from 3.0 µm to 12.48 µm. tandfonline.com

Solvent System : The solvency of the polymerization medium is a determining factor. The initial solubility parameter of the system has a significant effect on the final particle size and distribution. proquest.com A decrease in this initial solubility parameter (i.e., a poorer solvent for the forming polymer) causes the particle size to increase and the size distribution to broaden. proquest.com

The following table summarizes the general influence of these key parameters on the final particle size of P(GMA-St) microspheres in dispersion polymerization.

| Parameter | Change | Effect on Particle Size |

| Styrene/GMA Ratio | Increase Styrene | Increase |

| Total Monomer Conc. | Increase | Increase |

| Initiator Conc. | Increase | Decrease |

| Stabilizer Conc. | Increase | Decrease |

| Temperature | Increase | Increase |

Porous Structure Development in Microspheres

Beyond solid, smooth spheres, P(GMA-St) can be engineered to have complex porous internal structures. This is typically achieved through seeded swelling polymerization, where pre-formed polystyrene (PS) seed particles are used as templates. nih.govnih.govmdpi.com This method allows for the introduction of a porogen—an inert substance—into the polymerization process.

The development of a porous structure relies on a polymerization-induced phase separation mechanism. nih.gov In this process, the PS seeds are swollen with a mixture containing GMA, a cross-linking monomer like Ethylene Glycol Dimethacrylate (EGDMA), an initiator, and a porogen. nih.govmdpi.com A porogen is a solvent that is miscible with the monomer mixture but is a poor solvent for the resulting copolymer. nih.gov As polymerization proceeds within the swollen seeds, the growing, cross-linked P(GMA-co-EGDMA) network becomes insoluble in the porogen. This forces a phase separation, where the porogen is expelled from the polymer matrix, leaving behind a network of interconnected pores and voids. nih.gov

The characteristics of the porous structure—such as pore volume, pore size, and specific surface area—are controlled by several factors:

Type and Concentration of Porogen : The choice of porogen is critical. Common porogens include alcohols like 1-hexanol (B41254) and cyclohexanol (B46403), or aromatic hydrocarbons like toluene (B28343). nih.govmdpi.com The volume ratio of the porogen to the monomers is a primary determinant of the resulting porosity; a higher porogen content generally leads to larger pores and higher pore volume. nih.govmdpi.com The specific interaction between the porogen and the polymer also matters. For example, using 1-hexanol as a porogen in the seeded swelling polymerization of p(GMA-co-EDMA) can result in polystyrene caps (B75204) remaining on the particle surface instead of holes. mdpi.com

Crosslinker Concentration : The amount of the cross-linking agent (e.g., EGDMA) influences the rigidity of the polymer network. An increase in the crosslinker concentration typically results in a more developed porous structure with a higher specific surface area and greater pore volume. mdpi.com

Monomer Composition : The ratio of GMA to the crosslinker also affects the final pore structure, and its effect can be synergistic with the porogen composition. mdpi.com

The table below lists examples of porogens used in creating porous microspheres.

| Porogen | Polymer System | Method | Effect |

| 1-Hexanol | Polystyrene / Poly(GMA-co-EDMA) | Seeded Swelling Polymerization | Creates pores; increasing porogen amount increases pore size. nih.gov |

| Toluene | Polystyrene / Poly(GMA-co-EDMA) | Seeded Suspension Polymerization | Used in a mixture with cyclohexanol to control pore volume and size. mdpi.com |

| Cyclohexanol | Polystyrene / Poly(GMA-co-EDMA) | Seeded Suspension Polymerization | Used in a mixture with toluene; porogen composition influences pore characteristics. mdpi.com |

Post Polymerization Modification and Functionalization of Poly Styrene Co Glycidyl Methacrylate

Epoxy Ring-Opening Reactions on Polymer Chains

The cornerstone of functionalizing poly(styrene-co-glycidyl methacrylate) is the ring-opening reaction of the pendant epoxy groups. rsc.orgrsc.orgresearchgate.net This reaction provides a versatile route to introduce new chemical functionalities onto the polymer backbone. rsc.orgrsc.org The strained three-membered epoxy ring is susceptible to attack by various nucleophiles, leading to the formation of a stable, functionalized polymer. rsc.orgresearchgate.net

Nucleophilic Attack Mechanisms and Conditions

The ring-opening of the epoxy group proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide. scispace.com In the absence of an acid catalyst, a strong nucleophile is required to initiate the reaction. rsc.org The reaction is often regioselective, with the nucleophile preferentially attacking the least sterically hindered carbon atom of the epoxy ring. researchgate.net The reaction conditions, such as solvent, temperature, and the presence of a catalyst, significantly influence the reaction rate and efficiency. researchgate.netresearchgate.net For instance, reactions can be carried out in various organic solvents, and in some cases, even in aqueous media. researchgate.net The use of base catalysts is common to facilitate the deprotonation of the nucleophile, thereby increasing its reactivity. researchgate.net

Generation of Secondary Hydroxyl Groups

A key outcome of the epoxy ring-opening reaction is the formation of a secondary hydroxyl group for each reacted epoxy unit. rsc.orgrsc.orgrsc.org This newly formed hydroxyl group is itself a reactive site, opening the door for further, sequential modifications of the polymer chain. rsc.orgrsc.org This "second-generation" functionalization allows for the creation of multifunctional polymers with complex architectures and properties. rsc.orgrsc.org For example, the hydroxyl group can undergo esterification or other reactions to introduce additional functionalities. rsc.org

Functionalization with Specific Nucleophiles

The true versatility of poly(styrene-co-glycidyl methacrylate) lies in the wide range of nucleophiles that can be employed to open the epoxy ring, each imparting a unique chemical character to the resulting polymer.

Amine-Epoxy Adduct Formation

The reaction between the epoxy groups of the copolymer and amines is a widely utilized method for functionalization. researchgate.netnih.govresearchgate.net This reaction, often referred to as amine-epoxy adduct formation, results in the covalent attachment of the amine-containing molecule to the polymer backbone. researchgate.netgoogleapis.com The reaction is typically carried out by simply mixing the polymer with the desired amine, sometimes with the aid of a catalyst or elevated temperature to increase the reaction rate. ufrn.br This method has been used to immobilize various amine-containing compounds, including biomolecules, onto the polymer. mdpi.com The resulting poly(β-hydroxyl amine)s can exhibit interesting properties and may be subjected to further reactions like quaternization. researchgate.net

| Study Focus | Key Findings | Reference |

|---|---|---|

| Immobilization of BSA on St-MMA-GMA particles | GMA functionalization increased the capacity for BSA immobilization. | mdpi.com |

| Synthesis of poly(β-hydroxyl amine)s | Amine-epoxy 'click' polymerization can be performed in water at room temperature. | researchgate.net |

| Modification with 2-pyridinecarbaldehyde oxime | The ring-opening reaction was confirmed by the appearance of a secondary alcohol peak in the IR spectrum. | derpharmachemica.com |

Thiol-Epoxy Reactions